(2-Methylenecyclopropyl)methanol

Structural Chemistry Conformational Analysis Microwave Spectroscopy

(2-Methylenecyclopropyl)methanol (C5H8O, MW 84.12) is a methylenecyclopropane (MCP)-bearing primary alcohol featuring a highly strained cyclopropane ring with an exocyclic methylene group, conferring distinctive reactivity and conformational properties. It serves as a versatile chemical reagent and key intermediate in the synthesis of biologically active compounds, including nucleoside analogs and spirocyclic scaffolds.

Molecular Formula C5H8O
Molecular Weight 84.12 g/mol
CAS No. 29279-66-1
Cat. No. B050694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methylenecyclopropyl)methanol
CAS29279-66-1
Synonyms2-Methylenecyclopropanemethanol; 
Molecular FormulaC5H8O
Molecular Weight84.12 g/mol
Structural Identifiers
SMILESC=C1CC1CO
InChIInChI=1S/C5H8O/c1-4-2-5(4)3-6/h5-6H,1-3H2
InChIKeyCQFQAARMEJVWAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Methylenecyclopropyl)methanol (CAS 29279-66-1): A Strained Methylenecyclopropane Alcohol Building Block for Specialized Organic Synthesis


(2-Methylenecyclopropyl)methanol (C5H8O, MW 84.12) is a methylenecyclopropane (MCP)-bearing primary alcohol featuring a highly strained cyclopropane ring with an exocyclic methylene group, conferring distinctive reactivity and conformational properties [1]. It serves as a versatile chemical reagent and key intermediate in the synthesis of biologically active compounds, including nucleoside analogs and spirocyclic scaffolds . Its structural and conformational characteristics have been extensively characterized via microwave spectroscopy and quantum chemical calculations, revealing intramolecular hydrogen bonding that stabilizes specific rotameric forms [2].

Why Cyclopropylmethanol or Other Simple Cyclopropane Alcohols Cannot Replace (2-Methylenecyclopropyl)methanol in Advanced Synthetic Routes


Substituting (2-methylenecyclopropyl)methanol with structurally simpler analogs such as cyclopropylmethanol (CAS 2516-33-8) is not feasible for applications requiring the exocyclic methylene group. The methylene moiety is essential for subsequent functionalization, including difluorocyclopropanation , radical clock studies [1], and the construction of spirocyclic nucleoside mimetics . Furthermore, the distinct conformational landscape and intramolecular hydrogen bonding of (2-methylenecyclopropyl)methanol, which differ from non-methylenecyclopropyl analogs, can influence both reactivity and binding in enzymatic or catalytic systems [2].

Quantitative Differentiation of (2-Methylenecyclopropyl)methanol (CAS 29279-66-1) from Structural Analogs


Intramolecular Hydrogen Bonding Stabilizes Specific Conformers in (2-Methylenecyclopropyl)methanol, Unlike Cyclopropylmethanol

Microwave spectroscopy and quantum chemical calculations reveal that (2-methylenecyclopropyl)methanol exists as two distinct rotameric forms (conformer I and IX), both stabilized by intramolecular hydrogen bonds between the hydroxyl hydrogen and the pseudo-π electrons of the cyclopropyl ring (banana bonds). This intramolecular stabilization is absent in cyclopropylmethanol, which lacks the exocyclic methylene group that influences ring electron density [1].

Structural Chemistry Conformational Analysis Microwave Spectroscopy

Cyclopropyl Ring Bond Length Asymmetry in (2-Methylenecyclopropyl)methanol Influences Electronic Properties

In (2-methylenecyclopropyl)methanol, the carbon-carbon bonds of the cyclopropyl ring are not equivalent. The bonds adjacent to the exocyclic methylene group are approximately 7 pm shorter than the bond opposite to this group. This bond length asymmetry is a direct consequence of the methylene substituent and is not observed in unsubstituted cyclopropylmethanol, where the ring bonds are more symmetric [1].

Molecular Geometry Computational Chemistry Strained Rings

Exocyclic Methylene Group Enables Downstream Functionalization Not Possible with Cyclopropylmethanol

(2-Methylenecyclopropyl)methanol serves as a key precursor for the synthesis of fluorinated methylenecyclopropane nucleoside analogues. The exocyclic methylene group is essential for difluorocyclopropanation to generate 4,4-difluorospiro[2.2]pentan-1-yl derivatives, a transformation that is not possible with cyclopropylmethanol, which lacks this olefinic moiety . In a representative sequence, (2-methylenecyclopropyl)methanol was transformed to 2,2-bis-hydroxymethylmethylenecyclopropane, then selectively monoacetylated and fluorinated to give 2-acetoxymethyl-2-fluoromethylmethylenecyclopropane, a key intermediate for antiviral nucleoside analogs .

Synthetic Chemistry Difluorocyclopropanation Nucleoside Analogs

(2-Methylenecyclopropyl)methanol as a Key Intermediate for Spirocyclic Nucleoside Mimics

(2-Methylenecyclopropyl)methanol is a critical starting material for the synthesis of spirocyclic analogues of 2'-deoxyadenosine and 2'-deoxyguanosine. The methylenecyclopropane moiety is essential for the rhodium-catalyzed reaction with ethyl diazoacetate to generate spiropentane intermediates, which are then elaborated to nucleoside mimetics. Cyclopropylmethanol lacks the methylenecyclopropane unit and cannot undergo this key spirocyclization . The synthesis route involves debromination of 2-bromo-2-bromomethylcyclopropane to yield (2-methylenecyclopropyl)methanol (18), followed by acetylation and rhodium-catalyzed reaction to give a mixture of four isomeric spiropentanes (20a-20d) .

Nucleoside Synthesis Spirocyclic Compounds Antiviral Research

Optimal Application Scenarios for Procuring (2-Methylenecyclopropyl)methanol (CAS 29279-66-1)


Synthesis of Fluorinated Spirocyclic Building Blocks for Medicinal Chemistry

Procure (2-methylenecyclopropyl)methanol when your synthetic route requires a methylenecyclopropane core for difluorocyclopropanation or the construction of fluorinated spiro[2.2]pentane scaffolds. This compound is an essential precursor for antiviral nucleoside analogs, as demonstrated by its conversion to 2-acetoxymethyl-2-fluoromethylmethylenecyclopropane intermediates .

Construction of Conformationally Constrained Nucleoside Mimetics

Use (2-methylenecyclopropyl)methanol as a key intermediate in the rhodium-catalyzed synthesis of spiropentane nucleoside analogs. Its unique methylenecyclopropane moiety enables spirocyclization with ethyl diazoacetate, yielding all four isomeric spiropentanes that serve as mimics of 2'-deoxyadenosine and 2'-deoxyguanosine . This application is not accessible using cyclopropylmethanol or other simple cyclopropane alcohols.

Radical Clock Mechanistic Studies in Enzymology

Select (2-methylenecyclopropyl)methanol for use as a radical clock substrate analog to probe enzyme mechanisms. The methylenecyclopropyl group undergoes characteristic ring-opening rearrangements upon radical formation, providing kinetic evidence for radical intermediates in enzymatic oxidations [1].

Conformational and Hydrogen Bonding Studies via Microwave Spectroscopy

Employ (2-methylenecyclopropyl)methanol in investigations of intramolecular hydrogen bonding and conformational equilibria. Its well-characterized rotameric forms and 0.4 kJ/mol energy difference between conformers I and IX [2] make it a valuable model compound for benchmarking computational methods or studying weak interactions.

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